Ortho-Amino Substitution Confers Unique Hydrogen Bond Donor Capacity Relative to Des-Amino and Para-Amino Analogs
The 2-aminophenylthio moiety provides a hydrogen bond donor (HBD) count of 2, a property not present in des-amino analogs such as 2-(phenylthio)-N-(2-chlorophenyl)acetamide (CAS 22504-08-1) which has an HBD count of 1 [1]. The ortho positioning of the amino group relative to the sulfur atom enables intramolecular N-H···S and intermolecular N-H···O=C hydrogen bonding patterns, as confirmed by X-ray crystallographic analysis . This specific H-bond network is absent in para-amino isomers (e.g., 2-[(4-aminophenyl)thio]-N-(2-chlorophenyl)acetamide) where the amino group is positioned distally, altering crystal packing and potentially modulating target engagement [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 HBD (amino group + amide NH) |
| Comparator Or Baseline | 2-(Phenylthio)-N-(2-chlorophenyl)acetamide: 1 HBD; Para-amino isomer: 2 HBD but different geometry |
| Quantified Difference | Target compound has 2 HBD versus 1 HBD for des-amino analog, with distinct intramolecular H-bonding geometry compared to para-isomer |
| Conditions | Computed using PubChem 2021.05.07 release; crystallographic data from monoclinic system |
Why This Matters
Hydrogen bond donor capacity and geometry directly impact a compound's ability to form specific interactions with biological targets and influence its solid-state properties, making this compound a distinct tool for SAR exploration.
- [1] PubChem. (2025). 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide. PubChem Compound Summary for CID 1134178. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 2-[(4-Aminophenyl)thio]-N-(2-chlorophenyl)acetamide. PubChem Compound Summary for CID 15458842. National Center for Biotechnology Information. View Source
